3-O-Methyldopa hydrochloride

Overview

Description

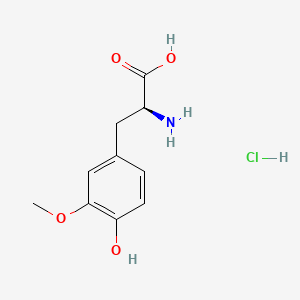

3-O-Methyldopa (3-OMD) is a significant metabolite of L-DOPA, a drug used in the treatment of Parkinson’s disease . It is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .

Synthesis Analysis

The synthesis of 3-O-Methyldopa involves the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .Molecular Structure Analysis

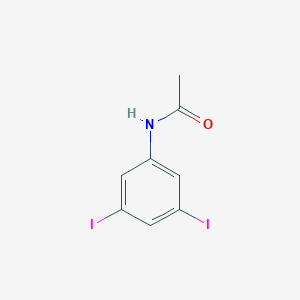

The chemical formula of 3-O-Methyldopa hydrochloride is C10H14ClNO4 . Its exact mass is 247.06 and its molecular weight is 247.680 .Chemical Reactions Analysis

3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .Physical And Chemical Properties Analysis

The chemical formula of 3-O-Methyldopa is C10H13NO4 and its molar mass is 211.217 g·mol −1 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Metabolite of Levodopa

3-O-Methyldopa (3-OMD) is one of the most important metabolites of L-DOPA, a drug used in the treatment of Parkinson’s disease . It is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase .

Pharmacokinetic Studies

3-O-Methyldopa is used in pharmacokinetic studies. For instance, a High Performance Liquid Chromatography (HPLC) method was validated to determine pharmacokinetic parameters following levodopa administration to rats . This method was precise (96.7%) and accurate (95.0%) at a low UltraViolet (UV) wavelength of 208 nm .

Stability Enhancement

Due to the instability of catecholamines (L-DOPA, dopamine, and 3-O-methyldopa), antioxidation and environment temperature control are used to enhance stability . This is crucial for maintaining the integrity of these compounds during research and application .

Sample Pretreatment

3-O-Methyldopa is involved in sample pretreatment processes. For instance, samples are mainly pretreated by protein precipitation (0.4–0.7 M perchloric acid) . This is an important step in preparing samples for further analysis .

Neuroprotective Effects

Research has shown that 3-O-Methyldopa may have implications in neuroprotection. Some reagents targeting astrocytes have neuroprotective effects against dopaminergic neurodegeneration in Parkinson’s mouse models .

Individualized Therapy

Monitoring the concentration of L-DOPA and its metabolites, including 3-O-Methyldopa, is necessary for individualized therapy . This is particularly important in the treatment of conditions like Parkinson’s disease, where L-DOPA is the most effective drug .

Mechanism of Action

Target of Action

3-O-Methyldopa, a major metabolite of L-DOPA, primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from adrenergic neurons and are involved in a variety of physiological processes, including the regulation of blood pressure .

Biochemical Pathways

3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT) . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) . Furthermore, gut bacteria have been found to synthesize dopamine by O-demethylation of 3-O-Methyldopa .

Pharmacokinetics

The pharmacokinetics of 3-O-Methyldopa involve its extensive metabolism in the liver to form various metabolites, including alpha (α)-methyldopa mono-O-sulfate . Its half-life is approximately 15 hours, which is longer than L-DOPA’s half-life of about one hour . This means that it accumulates in the plasma and the brain of chronic L-DOPA therapy patients .

Action Environment

The action of 3-O-Methyldopa can be influenced by various environmental factors. For instance, due to the instability of catecholamines (L-DOPA, dopamine, and 3-O-Methyldopa) and carbidopa, antioxidation and environment temperature control are used to enhance stability . Furthermore, the presence of gut bacteria can influence the action of 3-O-Methyldopa, as they can synthesize dopamine by O-demethylation of 3-O-Methyldopa .

Safety and Hazards

Methyldopa is suspected of damaging fertility or the unborn child . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, and avoid ingestion and inhalation . Some studies have proposed that 3-OMD increases homocysteine levels, and this amino acid induces cardiovascular disease and neuronal damage .

Future Directions

Future studies should focus on the effects of 3-OMD on the chronic treatment of L-DOPA . There is a controversy of whether L-DOPA and 3-OMD may be toxic . Some studies have proposed that 3-OMD increases homocysteine levels, and this amino acid induces cardiovascular disease and neuronal damage . Some other toxic effects could be oxidative DNA damage which can cause cell death, a decrease in locomotor activities and diminishment in mitochondrial membrane potential .

properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNETXNZYVGKTSS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63302-24-9 | |

| Record name | 3-O-Methyldopa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-METHYLDOPA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGS0IR3929 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(Butoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B1658992.png)

![1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1658996.png)

![8-(2-Hydroxyethyliminomethyl)-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-(2-hydroxyethyliminomethyl)-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B1658998.png)

![1-[3-(3-Phenylpropoxy)phenyl]ethan-1-one](/img/structure/B1658999.png)

![5H-Oxazolo[4,5-b]phenoxazine, 2-(4-methoxyphenyl)-](/img/structure/B1659000.png)

![1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione, 1-phenyl-](/img/structure/B1659004.png)

![Benzo[b]thiophene-2-carboxylic acid, 3-bromo-5-methoxy-, methyl ester](/img/structure/B1659010.png)